

# Erybraedin E CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Erybraedin E*  
Cat. No.: *B15185409*

[Get Quote](#)

## An In-depth Technical Guide to Erybraedin E

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "**Erybraedin E**" is limited in publicly available scientific literature. A CAS number for this specific compound could not be located. Data presented here is based on information available for a structurally related compound, "**Erybraedin e**," and other members of the Erybraedin family, such as Erybraedin A and C. This guide serves as a resource based on the current available data.

## Quantitative Data Summary

This table summarizes the key quantitative data for **Erybraedin e**.

| Property          | Value                                          | Source  |
|-------------------|------------------------------------------------|---------|
| Molecular Formula | C <sub>22</sub> H <sub>20</sub> O <sub>4</sub> | PubChem |
| Monoisotopic Mass | 348.13617 Da                                   | PubChem |

## Experimental Protocols

Detailed experimental methodologies for **Erybraedin E** are not readily available. However, protocols for related compounds like Erybraedin A and C provide insights into potential experimental setups.

### a. Cell Adhesion Assay (Adapted from Erybraedin A studies)

This protocol outlines a method to assess the inhibitory effect of a compound on cancer cell adhesion to the extracellular matrix.

- **Cell Culture:** Non-small-cell lung cancer (NSCLC) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- **Plate Coating:** 96-well plates are coated with fibronectin (a component of the extracellular matrix) and incubated overnight at 4°C. The plates are then washed to remove unbound fibronectin.
- **Cell Treatment:** NSCLC cells are pre-treated with varying concentrations of the test compound (e.g., Erybraedin) for a specified duration.
- **Adhesion:** The treated cells are seeded onto the fibronectin-coated plates and allowed to adhere for a set period.
- **Quantification:** Non-adherent cells are washed away. The remaining adherent cells are fixed and stained with crystal violet. The absorbance is measured to quantify cell adhesion.

### b. Topoisomerase I Inhibition Assay (Adapted from Erybraedin C studies)

This protocol describes how to determine if a compound inhibits the activity of human topoisomerase I, a key enzyme in DNA replication.

- **Enzyme and Substrate Preparation:** Purified human topoisomerase I and a DNA substrate (e.g., a supercoiled plasmid) are prepared.
- **Inhibition Reaction:** The enzyme is pre-incubated with the test compound at various concentrations. The DNA substrate is then added to initiate the reaction, which is carried out in a specific reaction buffer.
- **Analysis:** The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of topoisomerase I is observed as a decrease in the conversion of supercoiled DNA to its relaxed form.

## Signaling Pathways

While specific signaling pathways for **Erybraedin E** have not been elucidated, research on Erybraedin A suggests a potential mechanism of action involving the inhibition of the Src signaling pathway, which is crucial for cancer cell adhesion, proliferation, and survival.

### Src Signaling Pathway Inhibition by Erybraedin A

Erybraedin A has been shown to inhibit the adhesion of non-small-cell lung cancer (NSCLC) cells to the extracellular matrix. This is achieved by inhibiting the activation of Src kinase and its downstream targets, including Focal Adhesion Kinase (FAK) and Akt. The interaction between integrins ( $\beta 1$  and  $\beta 3$ ) and Src is also disrupted by Erybraedin A treatment. Molecular docking studies suggest that Erybraedin A may bind to the ATP-binding pocket and an allosteric regulatory site of the Src kinase. This inhibition of the Src signaling pathway ultimately leads to reduced cell viability, decreased colony formation, and induction of apoptosis in NSCLC cells.

## Visualizations

[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Erybraedin E CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15185409#erybraedin-e-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b15185409#erybraedin-e-cas-number-and-molecular-weight)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)